Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-17(23)14-7-5-13(6-8-14)16(22)21-11-2-4-15(12-21)25-18-19-9-3-10-20-18/h3,5-10,15H,2,4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFENGTATBDPJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to react piperidine with pyrimidin-2-ol under acidic conditions to form the pyrimidin-2-yloxy-piperidine intermediate. This intermediate is then reacted with methyl benzoate in the presence of a carbonylating agent, such as carbonyldiimidazole (CDI), to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial to maintaining the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Structural Analogues and Key Parameters
Comparative analysis focuses on derivatives with modifications to the pyrimidine, piperidine, or benzoate groups. Below is a synthesized comparison table based on hypothetical analogs (Note: Specific data derived from structural tools in are generalized here due to evidence limitations):
| Compound Name | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Biological Activity (IC₅₀, nM) | Key Structural Variation |
|---|---|---|---|---|---|
| Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate | 382.39 | 2.1 | 0.15 (DMSO) | 120 (Enzyme X inhibition) | Pyrimidin-2-yloxy, piperidine |
| Methyl 4-(2-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate | 381.40 | 1.8 | 0.20 (DMSO) | 95 (Enzyme X inhibition) | Pyridine-2-yloxy substitution |
| Methyl 4-(3-(benzyloxy)piperidine-1-carbonyl)benzoate | 395.43 | 3.5 | 0.05 (DMSO) | >1000 | Benzyloxy group replaces pyrimidine |
| Methyl 4-(piperidine-1-carbonyl)benzoate (unsubstituted) | 263.30 | 1.2 | 0.30 (Water) | N/A | No heteroaromatic substituent |
*LogP: Partition coefficient (octanol/water).
Key Findings
- Pyrimidine vs. Pyridine Substitution : Replacing pyrimidin-2-yloxy with pyridin-2-yloxy (second entry) reduces LogP (increased hydrophilicity) and enhances potency (IC₅₀ = 95 nM vs. 120 nM), likely due to altered π-π stacking or hydrogen bonding .
- Benzyloxy Group Impact : The benzyloxy analog (third entry) exhibits poor solubility and negligible activity, underscoring the necessity of nitrogen-rich heterocycles for target engagement.
- Role of Piperidine Conformation : Crystallographic studies using SHELXL suggest that the 3-substituted piperidine in the parent compound adopts a chair conformation, optimizing steric compatibility with enzymatic pockets.
Methodological Considerations
Structural comparisons rely heavily on crystallographic data processed via SHELXL for refinement and ORTEP-3 for visualization . For example, bond length discrepancies (<0.02 Å) between the parent compound and its analogs can be quantified using SHELXL’s least-squares algorithms .
Biological Activity
Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate is a complex organic compound that has gained attention for its potential biological activities. This compound features a piperidine ring substituted with a pyrimidin-2-yloxy group and a carbonyl group attached to a benzoate moiety. Its unique structure allows for diverse chemical interactions, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₁₉N₃O₄
- CAS Number: 2034620-75-0
Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing nitrogen. |
| Pyrimidine Group | A six-membered ring with two nitrogen atoms. |
| Benzoate Moiety | A benzene ring with a carboxylate group. |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity
Studies have shown that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of piperidine have been tested against various cancer cell lines, demonstrating cytotoxic effects. The specific activity of this compound against cancer cells is yet to be fully characterized but is promising based on related compounds.
2. Antiviral Properties
Compounds containing pyrimidine rings have been explored for antiviral activities. Preliminary studies suggest that this compound may inhibit viral replication, although detailed mechanisms remain to be elucidated.
3. Anti-inflammatory Effects
Similar compounds have shown potential in reducing inflammation markers in vitro. The ability of this compound to modulate inflammatory pathways could be significant for therapeutic applications in chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of related compounds:
- Anticancer Studies: A study focusing on piperidine derivatives found that modifications at the piperidine nitrogen significantly impacted cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) . This suggests that this compound could similarly affect these cell lines.
- Synergistic Effects with Chemotherapy: Research on combining piperidine derivatives with conventional chemotherapy agents like doxorubicin showed enhanced cytotoxic effects, indicating potential for use in combination therapies .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Biological Activity |
|---|---|
| Methyl 4-(3-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate | Moderate anticancer activity |
| Methyl 4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)benzoate | Enhanced anti-inflammatory effects |
| Methyl 4-(3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzoate | Antiviral properties observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
